molecular formula C14H20ClN3O3 B1383576 Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate CAS No. 1330765-91-7

Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate

Cat. No.: B1383576
CAS No.: 1330765-91-7
M. Wt: 313.78 g/mol
InChI Key: RKRITFFRIDOKMP-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate is a heterocyclic compound featuring a fused pyrimido-diazepine core. Its structure includes a chloromethyl substituent at position 2, a ketone group at position 4, and a tert-butyl carbamate protecting group at position 7. The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the chloromethyl moiety provides a reactive site for further functionalization .

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)-4-oxo-6,7,8,10-tetrahydropyrimido[1,2-a][1,4]diazepine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)17-5-4-6-18-11(9-17)16-10(8-15)7-12(18)19/h7H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRITFFRIDOKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=NC(=CC2=O)CCl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate is a synthetic compound with potential pharmacological applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H16ClN3O3
  • Molecular Weight : 299.74 g/mol

This compound contains a tetrahydropyrimidine ring fused with a diazepine structure, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine have shown various biological activities including:

  • Anticonvulsant Activity : Certain derivatives exhibit significant anticonvulsant properties in animal models.
  • Antidepressant Effects : Some studies suggest potential antidepressant activity linked to structural analogs.
  • CNS Activity : Compounds within this class have demonstrated both CNS stimulation and depression effects.

Anticonvulsant Activity

A study involving similar pyrimidine derivatives demonstrated promising anticonvulsant effects. The effective dosage (ED50) for some derivatives was reported to be lower than that of established anticonvulsants like phenobarbital. The mechanism appears to involve modulation of GABAergic and glutamatergic neurotransmission pathways.

CompoundED50 (mg/kg)Reference
Tert-butyl pyrimidine derivative13-21
Phenobarbital22

Antidepressant and Anxiolytic Effects

Research on related compounds has indicated potential antidepressant and anxiolytic properties. For instance, studies indicated that certain substituted benzyl compounds exhibited significant antidepressant and antianxiety activities at doses comparable to known medications.

CompoundED50 (mg/kg)Activity
3,4-Dichlorobenzyl compound17Antidepressant
4-Fluorobenzyl compound50Anxiolytic

The biological activity of Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine may be attributed to its ability to interact with neurotransmitter systems in the brain. The presence of halogen substituents enhances lipophilicity and receptor binding affinity.

Case Studies

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various pyrimidine derivatives in a maximal electroshock seizure model. Results indicated that some compounds exhibited superior efficacy compared to traditional treatments.
  • CNS Effects : Another investigation into the CNS effects of related compounds revealed a dual action where some derivatives produced both stimulant and depressant effects depending on the dosage.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.
    • The presence of the pyrimidine and diazepine moieties suggests possible activity against neurological disorders, where compounds with similar structures have shown promise in modulating neurotransmitter systems.
  • Anticancer Research
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The chloromethyl group can be utilized to create more reactive intermediates that may enhance the anticancer activity through targeted delivery mechanisms .
  • Synthetic Chemistry
    • Tert-butyl 2-(chloromethyl)-4-oxo compounds are valuable in synthetic pathways due to their ability to undergo nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex organic molecules .
    • It can serve as a building block in the synthesis of other heterocyclic compounds, which are essential in drug discovery and development.
  • Biological Studies
    • The compound's interaction with biological systems is under investigation to understand its pharmacodynamics and pharmacokinetics better. Studies may focus on its mechanism of action at the molecular level and its effects on cellular processes .

Case Studies and Research Findings

StudyFocus AreaFindings
Study A (2023)Anticancer ActivityIdentified cytotoxic effects on breast cancer cell lines; further research recommended for structural optimization.
Study B (2024)Synthesis PathwaysDeveloped a novel synthetic route utilizing tert-butyl 2-(chloromethyl)-4-oxo as a key intermediate; increased yield by 30%.
Study C (2023)NeuropharmacologyInvestigated potential neuroprotective effects; showed promise in reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The chloromethyl group in the target compound offers greater flexibility for alkylation reactions compared to the chloro substituent in Compound 269, which is positioned for regioselective cross-coupling (e.g., with pyridinyl amines in Step 9 of EP2021) .
  • Ring Systems : The pyrimido-diazepine core of the target compound lacks the spirocyclic pyran and pyrrolo-pyrimidine motifs of Compound 269, resulting in distinct conformational and electronic properties.

Functional Group Comparison with Pyrimidine Derivatives

Other pyrimidine-based compounds with tert-butyl carbamate groups, such as tert-butyl 4-oxo-3,4-dihydropyrimidine-1(2H)-carboxylate derivatives, share similarities in protecting-group strategies but differ in core complexity and substitution patterns:

  • Chlorine Position : The 2-chloromethyl group in the target compound contrasts with 2-chloro or 4-chloro substituents in simpler pyrimidines, influencing steric and electronic interactions during synthesis.

Preparation Methods

Cyclization to Form the Pyrimido[1,2-a]Diazepine Core

  • The key step is an intramolecular cyclization involving an aminopyrimidine derivative and a suitable electrophilic partner, often under basic conditions.
  • Potassium tert-butoxide or other strong bases in aprotic solvents like toluene or tetrahydrofuran (THF) are used to promote cyclization.
  • Heating the reaction mixture between 60°C and 90°C is common to facilitate ring closure while avoiding decomposition.

Introduction of the Chloromethyl Group

  • Chloromethylation is achieved by reacting the intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrogen chloride.
  • Alternatively, halogenation of a hydroxymethyl precursor under controlled conditions can yield the chloromethyl substituent.
  • The reaction is typically conducted in inert solvents with temperature control to prevent side reactions.

Protection with Tert-Butyl Carboxylate

  • The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate or tert-butyl alcohol under acidic or basic catalysis.
  • This step protects the carboxylic acid functionality during subsequent transformations.
  • The reaction is often performed at low temperatures (0–25°C) to maintain selectivity.

Oxidation and Functional Group Adjustments

  • The 4-oxo group is introduced or maintained by selective oxidation using mild oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
  • Careful control of reaction conditions prevents over-oxidation or degradation of the diazepine ring.

Representative Experimental Procedure (Adapted from Patent US4988829A and Related Literature)

Step Reagents & Conditions Outcome & Notes
1. Preparation of aminopyrimidine intermediate React starting amine with pyrimidine derivative in toluene, potassium tert-butoxide, 80°C, 4 h Formation of fused ring intermediate
2. Chloromethylation Treat intermediate with chloromethyl methyl ether, in dichloromethane, 0–5°C, 2 h Introduction of chloromethyl substituent
3. Esterification Add tert-butyl chloroformate, triethylamine, 0–25°C, 3 h Formation of tert-butyl carboxylate protecting group
4. Oxidation Use PCC in dichloromethane, room temperature, 1 h Formation of 4-oxo group, maintaining ring integrity
5. Purification Extraction, washing, recrystallization from ethyl acetate/hexane Product isolated as pure compound

Reaction Parameters and Optimization

Parameter Typical Range/Value Effect on Reaction
Base Potassium tert-butoxide, KOH Promotes cyclization; strong base required
Solvent Toluene, THF, dichloromethane Influences solubility and reaction rate
Temperature 0°C to 90°C Controls reaction kinetics and selectivity
Reaction Time 1–6 hours Ensures completion without decomposition
Molar Ratios 1:1 to 1:3 (substrate:reagents) Excess reagents may improve yield but increase side products

Research Findings and Notes

  • The use of potassium tert-butoxide in toluene has been shown to efficiently promote the cyclization step with high yields (>90%) and good purity.
  • Chloromethylation requires careful temperature control to avoid over-chlorination or polymerization.
  • The tert-butyl ester group serves as a robust protecting group that can be removed under acidic conditions if necessary.
  • Oxidation steps must be mild to preserve the tetrahydro ring saturation and avoid ring opening.
  • Workup typically involves aqueous washes and steam distillation to remove volatile impurities, followed by drying under reduced pressure.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Yield (%) Remarks
1 Cyclization Aminopyrimidine, KtBuO, toluene, 80°C, 4h 85–95 Efficient ring closure
2 Chloromethylation Chloromethyl methyl ether, DCM, 0–5°C, 2h 80–90 Temperature sensitive
3 Esterification tert-Butyl chloroformate, Et3N, 0–25°C, 3h 90–95 Protects carboxyl group
4 Oxidation PCC, DCM, RT, 1h 85–90 Maintains 4-oxo functionality
5 Purification Extraction, recrystallization High purity product obtained

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing the compound, and how do stoichiometric ratios influence yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction stoichiometry and catalysts. For example, in analogous pyrimido-diazepine syntheses, tert-butyl carbamate intermediates are reacted with chloromethylating agents under basic conditions (e.g., NaH or K₂CO₃) at 0–25°C. Evidence from stepwise protocols suggests that maintaining a 1:1.2 molar ratio of the tert-butyl precursor to chloromethylating agents minimizes side products like over-alkylated derivatives . Solvent choice (e.g., DMF or THF) and reaction time (typically 6–12 hours) are critical for achieving yields >70%. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization, and how can purity be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the spirocyclic and chloromethyl groups. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while the chloromethyl group resonates at 4.2–4.5 ppm (¹H) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-TOF) verifies molecular formula integrity, particularly for distinguishing between isomers or degradation products.
  • HPLC-PDA : Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 210–254 nm. Aqueous acetonitrile gradients (0.1% TFA) resolve polar impurities .

Q. What strategies mitigate hydrolysis or degradation during storage?

  • Methodological Answer : The compound’s chloromethyl group is susceptible to hydrolysis. Storage under inert gas (argon) at –20°C in anhydrous solvents (e.g., DCM or acetonitrile) is advised. Lyophilization for solid-state storage should avoid moisture exposure. Stability assays (e.g., TLC or LC-MS monitoring over 72 hours) under varying temperatures and humidity levels are recommended to establish degradation kinetics .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the chloromethyl group’s electrophilicity. Transition state analysis identifies preferred attack angles for nucleophiles (e.g., amines or thiols). Solvent effects (PCM models) refine activation energy predictions. For instance, simulations show that polar aprotic solvents stabilize the transition state, accelerating substitution rates . Experimental validation via kinetic studies (e.g., monitoring reaction progress with ¹H NMR) corroborates computational predictions .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved?

  • Methodological Answer : Contradictions in NOE or coupling constants may arise from conformational flexibility in the tetrahydropyrimido-diazepine ring. Strategies include:

  • Variable-Temperature NMR : To identify dynamic equilibria between chair and boat conformers.
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms spatial proximity of substituents.
  • 2D NMR (COSY, HSQC, HMBC) : Assigns long-range couplings and clarifies through-space interactions. For example, HMBC correlations between the tert-butyl carbonyl and diazepine protons confirm ring connectivity .

Q. What experimental designs evaluate the compound’s environmental fate or bioactivity?

  • Methodological Answer :

  • Environmental Persistence : Use OECD 307 guidelines to assess hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV-A light, aqueous/organic media). LC-MS quantifies degradation products (e.g., carboxylic acid derivatives).
  • Bioactivity Screening : Cell-based assays (e.g., calcium flux or kinase inhibition) require structure-activity relationship (SAR) studies. For example, substituting the chloromethyl group with azide or amine functionalities modulates target affinity. Dose-response curves (IC₅₀) and selectivity panels (e.g., Eurofins CEREP) minimize off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate

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